2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
CAS No.: 922087-98-7
Cat. No.: VC11969814
Molecular Formula: C20H24N2O3S2
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922087-98-7 |
|---|---|
| Molecular Formula | C20H24N2O3S2 |
| Molecular Weight | 404.6 g/mol |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-ethylsulfanylbenzamide |
| Standard InChI | InChI=1S/C20H24N2O3S2/c1-2-26-19-10-6-5-9-18(19)20(23)21-12-14-27(24,25)22-13-11-16-7-3-4-8-17(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23) |
| Standard InChI Key | UTANDDBWUQBNSV-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
| Canonical SMILES | CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Introduction
The compound 2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide represents a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Below is an authoritative breakdown of its structure, properties, synthesis pathways, and potential biological activity.
Synthesis Pathways
The synthesis of such compounds typically involves multistep organic reactions:
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Formation of Tetrahydroisoquinoline Derivative:
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Starting with isoquinoline derivatives, sulfonation reactions introduce the sulfonyl group at the desired position.
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Common reagents include sulfonyl chlorides and bases like triethylamine.
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Attachment of Benzamide Core:
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The benzamide unit is introduced via amidation reactions using carboxylic acid derivatives or acid chlorides.
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Introduction of Ethylsulfanyl Group:
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The ethylsulfanyl group is incorporated through nucleophilic substitution reactions using alkyl halides and thiol precursors.
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Antiparasitic Activity
Compounds with structural similarity to benzamides have demonstrated antiparasitic properties against pathogens such as Trypanosoma brucei and Leishmania . The sulfonyl group in the tetrahydroisoquinoline moiety may enhance bioactivity by improving binding affinity to parasitic enzymes.
Anticancer Potential
Sulfonamide derivatives are known for their anticancer properties due to their ability to disrupt cellular metabolism and induce apoptosis . The presence of both sulfonyl and benzamide groups in this compound suggests potential as a lead compound for anticancer drug development.
Comparative Analysis with Related Compounds
Challenges in Development
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Synthesis Complexity: Multistep synthesis increases production costs.
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Stability Issues: Sulfur-containing groups can be prone to oxidation.
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Toxicity Concerns: Sulfonamides may exhibit off-target effects in vivo.
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